molecular formula C12H21NO4 B2797253 (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid CAS No. 2227778-65-4

(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B2797253
CAS No.: 2227778-65-4
M. Wt: 243.303
InChI Key: DXLXYTLOWYXOHQ-BDAKNGLRSA-N
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Description

(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid: These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . The reaction conditions can vary, but common methods include:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is used as a protecting group for amines in multistep organic synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides stability to the amine functionality during the synthesis process .

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group is crucial in the synthesis of complex drug molecules .

Mechanism of Action

The mechanism of action of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality by forming a stable carbamate linkage. This protection prevents the amine from participating in unwanted side reactions during the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .

Properties

IUPAC Name

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXYTLOWYXOHQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760488-73-9
Record name rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid
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